REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH:7]([C:11]([OH:13])=[O:12])[CH2:6][CH2:5]2.[N-:14]=[N+:15]=[N-:16].[Na+].[CH:18](OCC)(OCC)OCC>C(O)(=O)C>[N:1]1([C:2]2[CH:3]=[C:4]3[C:8](=[CH:9][CH:10]=2)[CH:7]([C:11]([OH:13])=[O:12])[CH2:6][CH2:5]3)[CH:18]=[N:16][N:15]=[N:14]1 |f:1.2|
|
Name
|
|
Quantity
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2.95 g
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Type
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reactant
|
Smiles
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NC=1C=C2CCC(C2=CC1)C(=O)O
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
7.42 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The solution was removed under vacuum
|
Type
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ADDITION
|
Details
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the residue was diluted with EtOAc
|
Type
|
WASH
|
Details
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washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
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dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified via silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
to give the crude product, which
|
Type
|
CUSTOM
|
Details
|
was re-crystallized from DCM
|
Name
|
|
Type
|
product
|
Smiles
|
N1(N=NN=C1)C=1C=C2CCC(C2=CC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |